N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(isobutyrylamino)benzamide
Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(isobutyrylamino)benzamide: is a synthetic organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a phthalimide moiety linked to a benzamide structure, which is further modified with an isobutyrylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(isobutyrylamino)benzamide typically involves the following steps:
Formation of the Phthalimide Core: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide core.
Attachment of the Benzamide Group: The phthalimide core is then reacted with 4-aminobenzoyl chloride under basic conditions to form the intermediate N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-aminobenzamide.
Introduction of the Isobutyrylamino Group: Finally, the intermediate is reacted with isobutyryl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyrylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The benzamide and phthalimide moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(isobutyrylamino)benzoic acid, while reduction could produce N-(1,3-dihydroxy-1,3-dihydro-2H-isoindol-2-yl)-4-(isobutyrylamino)benzamide.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Due to its structural similarity to biologically active molecules, it is investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: It can be used as a probe to study enzyme interactions and protein binding.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(isobutyrylamino)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phthalimide moiety can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The benzamide group enhances binding affinity and specificity, while the isobutyrylamino group modulates the compound’s physicochemical properties, influencing its bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-aminobenzamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylamino)benzamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(ethylamino)benzamide
Uniqueness
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(isobutyrylamino)benzamide is unique due to the presence of the isobutyrylamino group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-4-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11(2)16(23)20-13-9-7-12(8-10-13)17(24)21-22-18(25)14-5-3-4-6-15(14)19(22)26/h3-11H,1-2H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGZKQOYUVLUQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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